

Technical Support Center: H-His(1-Trt)-OtBu Coupling Optimization

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Compound of Interest

Compound Name: *H-His(1-Trt)-OtBu*

CAS No.: 304698-96-2

Cat. No.: B613063

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Product Context & Challenge Analysis

Molecule: **H-His(1-Trt)-OtBu** (Histidine,

-Trityl protected, C-terminal tert-butyl ester). Role in Synthesis: Nucleophile (Amine Component). Primary Challenge: Steric Hindrance. The Trityl (Trt) group on the imidazole ring is extremely bulky. While it is essential for suppressing racemization and preventing

-acylation, its spatial volume creates a "steric umbrella" that shields the

-amine. This significantly reduces the kinetics of acylation (coupling to this residue), often leading to incomplete coupling, deletion sequences, or low yields.^[1]

Part 1: Troubleshooting Guide (FAQ Format)

Q1: I am observing incomplete coupling when adding Fmoc-AA-OH to **H-His(1-Trt)-OtBu**, even after 1 hour. Why? A: The standard 1-hour protocol is often insufficient for this derivative. The Trityl group's steric bulk hinders the approach of the activated amino acid to the

-amine.

- **Diagnosis:** If Kaiser/Chloranil tests are positive (or HPLC shows starting material), the reaction is kinetically stalled.
- **Solution:** You must shift from "Standard" to "Difficult" coupling protocols. This involves increasing concentration, temperature, or using more potent coupling reagents (see Protocol section below).^[2]

Q2: Will extending the coupling time to overnight (12h+) improve the yield? A: Proceed with caution. While longer time allows for more conversion, it increases the risk of side reactions for the incoming activated amino acid (e.g., racemization of Fmoc-Cys/His, or Curtius rearrangement if using azides).

- **Recommendation:** It is chemically superior to perform a Double Coupling (2 hours) rather than one long single coupling. This replenishes the active ester concentration, which degrades over time in basic media.

Q3: Can I use DIC/HOBt for this coupling? A: DIC/HOBt is generally too slow for sterically hindered amines like H-His(Trt)-OtBu.

- **Better Alternative:** Switch to DIC/Oxyma Pure (faster kinetics, less racemization) or HATU/DIEA (very fast, but requires careful base control). For this specific hindrance, HATU or COMU is often required to drive the reaction to completion.

Q4: Does the "1-Trt" (N

) vs "3-Trt" (N

) designation matter for my coupling time? A: Yes. Most commercial "Trt-His" is actually

-Trityl (3-Trt). If you truly have the

-Trityl (1-Trt) isomer, the steric hindrance at the

-amine is significantly higher because the

position is spatially closer to the

-carbon than the

position.

- Impact: If using the 1-Trt isomer, you almost certainly require elevated temperature (40–50°C) to achieve quantitative coupling.

Q5: Is the Trityl group stable at elevated coupling temperatures? A: Generally, yes. The Trityl group is acid-labile but base-stable. Since coupling is performed at pH 8–9 (basic), heating to 50°C is safe for the Trt group.

- Warning: Ensure your solvent (DMF/NMP) is amine-free and fresh. Old DMF can break down into formic acid and dimethylamine; the acid could prematurely cleave the Trt group or the OtBu ester at high temperatures.

Part 2: Optimized Experimental Protocol

Objective: Quantitative acylation of **H-His(1-Trt)-OtBu** with Fmoc-AA-OH.

Reagents & Materials

- Nucleophile: **H-His(1-Trt)-OtBu** (1.0 equiv).
- Electrophile: Fmoc-AA-OH (4.0 equiv).
- Coupling Reagent: HATU (3.9 equiv) OR COMU (3.9 equiv).
- Base: DIEA (Diisopropylethylamine) (8.0 equiv).
- Solvent: DMF (Anhydrous).

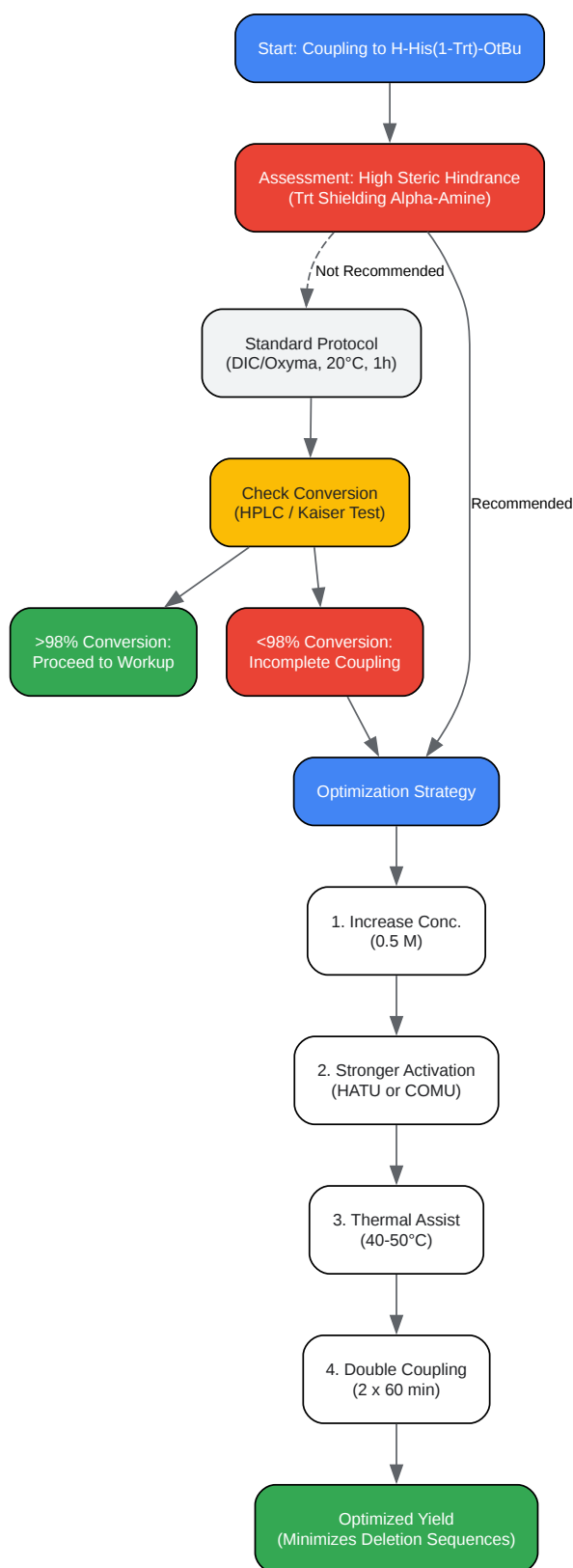
Step-by-Step Workflow

- Concentration Setup: Dissolve **H-His(1-Trt)-OtBu** in DMF to a final concentration of 0.2 M to 0.5 M. Note: High concentration is critical to drive second-order kinetics against steric hindrance.
- Pre-Activation (Critical): In a separate vessel, dissolve Fmoc-AA-OH and HATU in the minimum amount of DMF. Add DIEA.
 - Activation Time: Allow to react for 30–60 seconds only.

- Why? Long pre-activation can lead to epimerization of the incoming amino acid.
- Coupling Reaction: Add the pre-activated mixture immediately to the **H-His(1-Trt)-OtBu** solution.
- Thermal Assist (Recommended): Place the reaction vessel in a shaker/heater at 40°C.
 - Duration: 60 minutes.
- Re-Coupling (Double Coupling):
 - Filter/Drain the reaction mixture (if solid phase) or monitor by HPLC (if solution phase).
 - If incomplete (<98% conversion): Repeat Steps 2–4 with fresh reagents for another 60 minutes.
- Workup (Solution Phase): Dilute with Ethyl Acetate. Wash with 5% NaHCO₃ (removes unreacted acid/HATU byproducts), Water, and Brine.
 - Avoid: Do not wash with strong acids (e.g., 1M HCl) as this risks cleaving the Trt or OtBu groups. Use mild citric acid (5%) or KHSO₅ if acidic wash is strictly necessary, and perform it quickly/cold.

Part 3: Visualization of Optimization Logic

The following diagram illustrates the decision-making process for optimizing the coupling time and conditions based on the specific steric challenges of the Trityl group.



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Caption: Decision tree for overcoming steric hindrance during acylation of **H-His(1-Trt)-OtBu**, highlighting the progression from standard to optimized conditions.

Part 4: Data Summary (Comparative Efficiency)

The table below summarizes expected coupling efficiencies based on reagent and time choices for sterically hindered amines (modeled on general His-Trt data).

Coupling Condition	Reagents	Time	Temp	Expected Conversion	Risk Factor
Standard	DIC / HOBt	1h	20°C	60–75%	Low
Modern Standard	DIC / Oxyma	1h	20°C	80–85%	Low
Aggressive	HATU / DIEA	1h	20°C	90–95%	Med (Racemization of incoming AA)
Optimized (Rec.)	HATU / DIEA	2 1h	40°C	>99%	Low (if pre-activation limited)

References

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